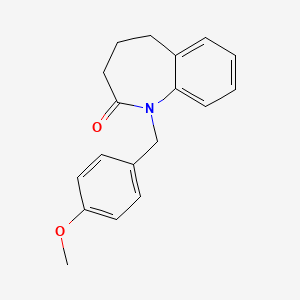![molecular formula C8H13ClN2OS B3122853 N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine CAS No. 303987-35-1](/img/structure/B3122853.png)
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine
Übersicht
Beschreibung
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'CMPD101' and is a selective and potent inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).
Wissenschaftliche Forschungsanwendungen
Novel Compounds with Potential Cannabinoid Receptor Activity
In a study by Westphal et al. (2015), compounds structurally related to N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine were identified in a seizure by German customs. These compounds, including thiazolylindoles, have potential cannabinoid receptor activity. This research provides insight into the unconventional structures and potential pharmacological activities of such compounds (Westphal et al., 2015).
Antimicrobial and Cytotoxic Activities
Dawbaa et al. (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives and investigated their antimicrobial activity. Certain derivatives showed high antibacterial activity, as well as anticandidal effects against specific strains. Moreover, these compounds exhibited cytotoxic activity against various human and mouse cell lines (Dawbaa et al., 2021).
Herbicidal Activity
Research by Liu et al. (2007) involved the synthesis of a compound structurally related to N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxy-1-propanamine, demonstrating its effectiveness in herbicidal activity. This study contributes to the understanding of thiazole derivatives in agricultural applications (Liu et al., 2007).
Urease Inhibition and Cytotoxicity
Abbasi et al. (2020) conducted a study on bi-heterocyclic propanamides, revealing their potent urease inhibitory potential. These molecules were also tested for cytotoxic behavior and were found to be less cytotoxic agents. This research highlights the potential therapeutic applications of such compounds (Abbasi et al., 2020).
Dyeing Performance
Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives and assessed their dyeing performance on nylon fabric. This study illustrates the application of thiazole derivatives in the textile industry (Malik et al., 2018).
Eigenschaften
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2OS/c1-12-4-2-3-10-5-7-6-11-8(9)13-7/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGYMOADXHJIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



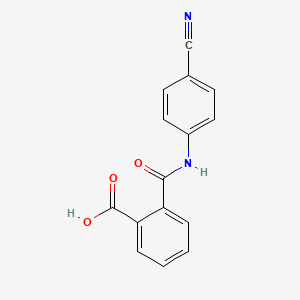
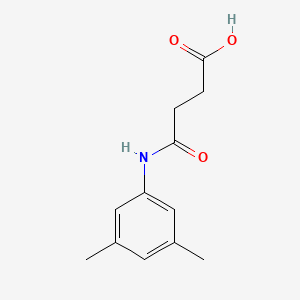
![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122792.png)
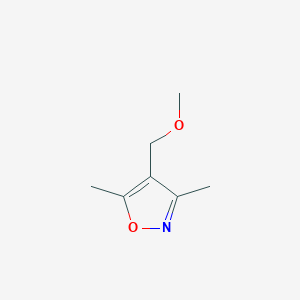
![3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3122801.png)
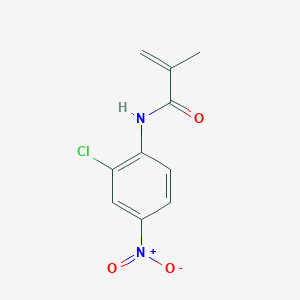
![2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3122815.png)

![(4E)-4-[(4-chlorophenyl)hydrazinylidene]-1,1,1-trifluoropentan-2-one](/img/structure/B3122839.png)
![(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate](/img/structure/B3122847.png)
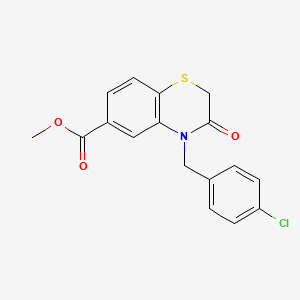
![N-(benzoyloxy)-N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amine](/img/structure/B3122877.png)
